molecular formula C21H15N5OS B11637994 2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide

2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B11637994
M. Wt: 385.4 g/mol
InChI Key: YBJQSXTUSOKFTH-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with an amino group (-NH₂) at position 6, two cyano groups (-CN) at positions 3 and 5, and a phenyl ring at position 2. A sulfanyl (-S-) bridge connects the pyridine ring to an N-phenylacetamide moiety. The molecular formula is C₂₁H₁₆N₆OS, with a molecular weight of 400.46 g/mol. Key structural attributes include:

  • Electron-withdrawing cyano groups: Enhance stability and influence electronic interactions with biological targets.
  • N-phenylacetamide: Introduces steric bulk and aromatic interactions, which may affect binding specificity .

Properties

Molecular Formula

C21H15N5OS

Molecular Weight

385.4 g/mol

IUPAC Name

2-(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl-N-phenylacetamide

InChI

InChI=1S/C21H15N5OS/c22-11-16-19(14-7-3-1-4-8-14)17(12-23)21(26-20(16)24)28-13-18(27)25-15-9-5-2-6-10-15/h1-10H,13H2,(H2,24,26)(H,25,27)

InChI Key

YBJQSXTUSOKFTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3)N)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide involves the condensation of benzaldehyde with malononitrile and malononitrile dimer in the presence of morpholine in ethanol. This reaction yields the morpholinium salt of 6-amino-2-(dicyanomethylene)-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile . The Mannich reaction conditions, involving primary amines and formaldehyde, are then applied to produce the desired compound .

Chemical Reactions Analysis

2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

Enzyme Inhibition

Research indicates that derivatives of dicyanopyridine, including the target compound, exhibit significant enzyme inhibitory activity. For instance, studies have shown that these compounds can act as inhibitors for:

  • α-glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for Type 2 diabetes management. Inhibitors can slow down glucose absorption, thereby aiding in blood sugar control .
  • Acetylcholinesterase : Compounds similar to 2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide have been studied for their potential to inhibit this enzyme, which is relevant in treating Alzheimer's disease by increasing acetylcholine levels in the brain .

Pharmacological Applications

The compound has been investigated for its role as a maxi-K channel opener , which has implications in treating conditions like urinary incontinence and pollakiuria. The ability to modulate ion channels can lead to therapeutic advancements in smooth muscle relaxation and bladder control .

Case Study 1: Antineuropathic Activity

A study focused on modifying the amino group of the dicyanopyridine core to enhance its affinity for adenosine receptors showed promising results. The modifications led to compounds with improved selectivity and efficacy at various receptor subtypes, indicating potential use in neuropathic pain management .

Case Study 2: Molecular Docking Studies

In silico studies using molecular docking techniques have demonstrated that the compound can effectively bind to specific targets involved in inflammatory pathways. This suggests potential applications as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayPotential Application
Enzyme Inhibitionα-glucosidaseType 2 Diabetes treatment
Enzyme InhibitionAcetylcholinesteraseAlzheimer’s disease treatment
Ion Channel ModulationMaxi-K channelUrinary incontinence treatment
Receptor ModulationAdenosine receptorsNeuropathic pain management

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared to two closely related analogs (Table 1):

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-[(6-Amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide (Target) C₂₁H₁₆N₆OS 400.46 4-Phenyl, N-phenylacetamide
BAY 60-6583 () C₂₃H₂₁N₇O₂S 491.53 4-(4-Cyclopropylmethoxyphenyl), unsubstituted acetamide
CAS 445381-62-4 () C₂₁H₁₇N₅O₂S₂ 435.52 4-(2-Thienyl), N-(2-methoxy-5-methylphenyl)acetamide
Key Differences:

CAS 445381-62-4: 2-Thienyl (C₄H₃S) replaces phenyl, altering electronic properties and binding interactions due to sulfur’s electronegativity .

Acetamide Substituent: Target: N-phenyl group adds steric hindrance, which may limit off-target interactions. BAY 60-6583: Unsubstituted acetamide reduces steric bulk, possibly improving affinity for adenosine receptors . CAS 445381-62-4: N-(2-Methoxy-5-methylphenyl) introduces polar (methoxy) and hydrophobic (methyl) groups, balancing solubility and metabolic stability .

Pharmacological and Functional Insights

  • BAY 60-6583: Acts as an adenosine A₂B receptor agonist, studied for antiplatelet and cardioprotective effects. The cyclopropylmethoxy group may enhance receptor binding via hydrophobic interactions .
  • The 2-methoxy-5-methylphenyl acetamide may improve oral bioavailability .
  • Target Compound : The phenyl and N-phenyl groups suggest applications in targeting tyrosine kinases or inflammatory pathways. However, its simpler structure compared to BAY 60-6583 may limit receptor specificity.

Physicochemical and ADME Properties

  • Lipophilicity : BAY 60-6583’s cyclopropylmethoxy group increases logP (~3.5) compared to the target compound (~2.8), favoring blood-brain barrier penetration.
  • Solubility : The methoxy group in CAS 445381-62-4 enhances aqueous solubility (predicted ~15 μM) versus the target compound (~5 μM).
  • Metabolic Stability : The sulfanyl group in all three compounds is susceptible to oxidation, but the N-phenyl substituent in the target may slow hepatic clearance compared to BAY 60-6583 .

Biological Activity

2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide is a complex organic compound exhibiting significant biological activity. Its unique molecular structure, characterized by a pyridine ring with various substituents, positions it as a candidate for therapeutic applications in fields such as pharmacology and biochemistry.

Chemical Structure and Properties

The compound's IUPAC name is 2-[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide. Its molecular formula is C22H16FN5OS, and it features an array of functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC22H16FN5OS
Molecular Weight417.45 g/mol
IUPAC Name2-[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research suggests that it may function as an enzyme inhibitor or modulate receptor activity, influencing various signaling pathways. This interaction is crucial for its potential therapeutic effects.

Anticonvulsant Activity

A study on N-phenylacetamide derivatives indicated that modifications similar to those in 2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide could enhance anticonvulsant activity. The compound was evaluated using the maximal electroshock (MES) test, demonstrating protective effects against seizures at specific dosages (100 mg/kg and 300 mg/kg) in animal models .

Table 1: Anticonvulsant Activity Summary

CompoundDose (mg/kg)MES ProtectionTime of Observation
2-[...]-acetamide100Yes0.5 h
2-[...]-acetamide300Yes4 h

Anticancer Potential

Research has also explored the anticancer properties of similar compounds. For instance, derivatives with dicyanopyridine structures have shown effectiveness against various cancer cell lines by inducing cell cycle arrest and apoptosis. Notably, these compounds exhibited enhanced cytotoxicity compared to standard chemotherapeutics like vincristine and etoposide .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Dicyanopyridine DerivativeKB-Vin22 ± 2
Dicyanopyridine DerivativeKB-7D12 ± 0.1

Pharmacological Applications

The compound's pharmacological applications extend beyond anticonvulsant and anticancer activities. It has been investigated for its potential in treating cardiovascular diseases, inflammation, and neurological disorders due to its ability to modulate ion channels such as maxi-K channels .

Therapeutic Potential

The incorporation of fluorinated groups in the structure enhances metabolic stability and bioavailability, making it a promising candidate for drug development aimed at overcoming resistance in cancer therapies .

Q & A

Q. What are the key synthetic routes and optimal reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, including substitution, reduction, and condensation. For example:

  • Substitution : Alkaline conditions facilitate nucleophilic displacement of nitro or halogen groups with sulfur-containing intermediates .
  • Reduction : Iron powder under acidic conditions reduces nitro intermediates to amines (e.g., converting nitrobenzene derivatives to anilines) .
  • Condensation : Cyanoacetic acid reacts with aromatic amines using condensing agents (e.g., carbodiimides) to form acetamide linkages . Optimal conditions include controlled temperatures (60–100°C), solvents like DMF or THF, and catalysts such as Pd/C for hydrogenation steps .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly distinguishing cyano (-CN) and sulfanyl (-S-) groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected m/z ~424.45 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing the pyridin-2-yl sulfanyl moiety) .

Q. How should the compound be stored to ensure stability?

  • Store in airtight, light-resistant containers at –20°C to prevent degradation via hydrolysis (sensitivity to moisture) or photochemical reactions .
  • Purity can be monitored periodically via HPLC (>98% purity threshold recommended) .

Advanced Research Questions

Q. How do crystallographic data inform reactivity and intermolecular interactions?

Crystal structures reveal intramolecular N–H⋯N hydrogen bonds between the amino group and pyrimidine ring, creating a folded conformation that influences solubility and binding to biological targets . Dihedral angles between aromatic rings (e.g., 42.25° in molecule A vs. 62.18° in molecule B) suggest conformational flexibility, which may affect catalytic or pharmacological activity .

Q. What computational methods predict biological target interactions?

  • Molecular Docking : Simulates binding affinities with enzymes (e.g., kinase inhibitors) by aligning the compound’s sulfanyl-acetamide backbone with active-site residues .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient regions (e.g., cyano groups) prone to nucleophilic attack .

Q. How can Design of Experiments (DoE) optimize synthesis yields?

  • Variables : Temperature, solvent polarity, and catalyst loading are key factors. A Central Composite Design (CCD) model can identify interactions between variables .
  • Response Surface Methodology (RSM) : Maximizes yield (>85%) by balancing reaction time (12–24 hrs) and stoichiometric ratios (e.g., 1:1.2 amine:acyl chloride) .

Q. What mechanisms explain degradation under oxidative or hydrolytic conditions?

  • Hydrolysis : The cyano group undergoes hydrolysis to carboxylic acids in aqueous acidic/basic conditions, detectable via IR spectroscopy (loss of –CN stretch at ~2200 cm1^{-1}) .
  • Oxidation : Sulfanyl groups oxidize to sulfoxides or sulfones under strong oxidants (e.g., H2_2O2_2), monitored by TLC or LC-MS .

Q. How do structural modifications alter biological activity in vitro?

  • SAR Studies : Replacing the phenyl group with electron-withdrawing substituents (e.g., –CF3_3) enhances binding to hydrophobic enzyme pockets (IC50_{50} values improve by 3–5 fold) .
  • Enzyme Assays : Measure inhibition of tyrosine kinases via fluorescence polarization, using ATP-competitive binding protocols .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported reaction yields for similar compounds?

  • Case Study : reports >90% yield for a nitro-to-amine reduction using Fe/HCl, while other protocols cite 70–80% with Zn/HOAc .
  • Resolution : Trace metal impurities (e.g., Cu in Fe powder) may accelerate side reactions. Purity of starting materials and inert atmosphere (N2_2) should be standardized .

Q. Why do crystallographic studies show variable dihedral angles for analogous structures?

  • Polymorphism or solvent inclusion during crystallization (e.g., DMSO vs. EtOH) can alter packing motifs. Dynamic NMR in solution may reconcile solid-state vs. solution conformations .

Methodological Tables

Analytical Technique Key Parameters Application Example Reference
XRDSpace group P21_1/c, Z = 4Resolves intramolecular H-bonds
HRMSm/z 424.45 (M+H+^+)Confirms molecular formula
1^1H NMR (DMSO-d6_6)δ 8.2 ppm (s, NH2_2)Identifies free amino groups
Reaction Optimization Optimal Conditions Yield Reference
CondensationDMF, 80°C, 18 hrs, 1.2 eq EDC88%
ReductionFe, HCl, 70°C, N2_2 atmosphere92%

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